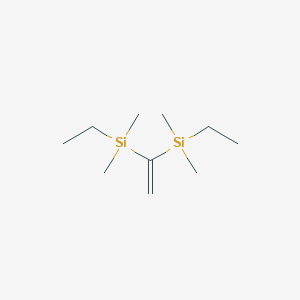
Silane, ethenylidenebis[ethyldimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, ethenylidenebis[ethyldimethyl-: is a chemical compound with the molecular formula C_10H_24Si_2. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silane, ethenylidenebis[ethyldimethyl- can be synthesized through several methods. One common method involves the reaction of ethyldimethylchlorosilane with a suitable vinylidene compound under controlled conditions. The reaction typically requires a catalyst, such as a platinum-based catalyst, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of silane, ethenylidenebis[ethyldimethyl- often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Silane, ethenylidenebis[ethyldimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The ethyl and methyl groups can be substituted with other organic groups through reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Simpler silane compounds.
Substitution: Various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
Silane, ethenylidenebis[ethyldimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Mecanismo De Acción
The mechanism of action of silane, ethenylidenebis[ethyldimethyl- involves its ability to form stable bonds with both organic and inorganic substrates. The silicon atoms in the compound can interact with various molecular targets, including hydroxyl groups on surfaces, leading to the formation of strong covalent bonds. This property makes it an effective coupling agent and adhesion promoter in various applications.
Comparación Con Compuestos Similares
Silane (SiH_4): A simpler silane compound used as a precursor for silicon production.
Trimethylsilyl chloride (C_3H_9SiCl): Used in organic synthesis for introducing trimethylsilyl groups.
Vinyltrimethoxysilane (C_5H_12O_3Si): Employed as a coupling agent and adhesion promoter.
Uniqueness: Silane, ethenylidenebis[ethyldimethyl- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable bonds with various substrates. This versatility makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
824985-53-7 |
|---|---|
Fórmula molecular |
C10H24Si2 |
Peso molecular |
200.47 g/mol |
Nombre IUPAC |
ethyl-[1-[ethyl(dimethyl)silyl]ethenyl]-dimethylsilane |
InChI |
InChI=1S/C10H24Si2/c1-8-11(4,5)10(3)12(6,7)9-2/h3,8-9H2,1-2,4-7H3 |
Clave InChI |
WSDSVLUEFAVWCP-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](C)(C)C(=C)[Si](C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane](/img/structure/B14216788.png)

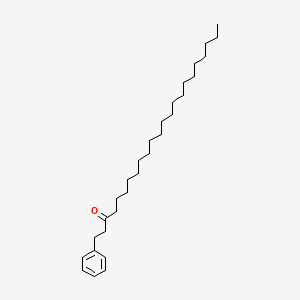
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine](/img/structure/B14216802.png)
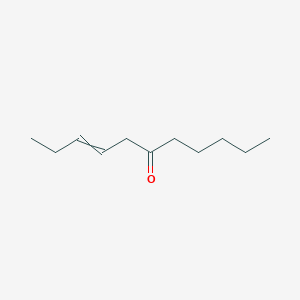
![N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide](/img/structure/B14216817.png)

![2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine](/img/structure/B14216828.png)
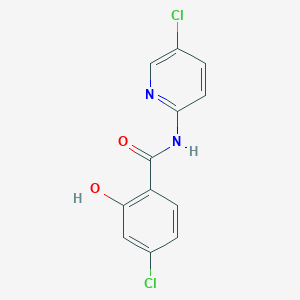
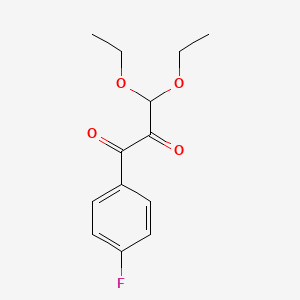
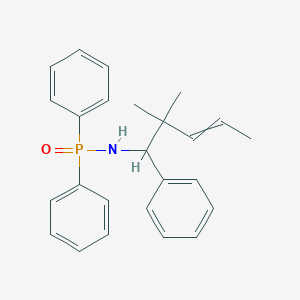
![Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester](/img/structure/B14216866.png)
![Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14216876.png)
![5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole](/img/structure/B14216882.png)
